2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The systematic name 2-methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol adheres strictly to IUPAC rules for polyfunctional organic compounds. The parent chain is propane-1,3-diol, with the suffix -diol indicating hydroxyl groups at positions 1 and 3. The prefix 2-methyl specifies a methyl substituent on the central carbon (C2). The amino group (-NH-) at C2 is further modified by a [(5-methylthiophen-2-yl)methyl] substituent, which consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) bearing a methyl group at position 5 and a methylene (-CH2-) linker.
Key nomenclature considerations include:
- Priority of functional groups : The diol (-OH) groups take precedence over the amino (-NH-) group, dictating the suffix -diol.
- Substituent ordering : The methyl group and amino side chain are listed alphabetically, with locants indicating their positions on the parent chain.
- Thiophene numbering : The thiophene ring is numbered such that the sulfur atom occupies position 1, with the methyl group at position 5.
This naming convention ensures unambiguous identification of the compound’s structure and functional group relationships.
Molecular Formula and Weight Analysis
The molecular formula C10H17NO2S derives from:
- Propane-1,3-diol backbone : C3H8O2
- 2-methyl substitution : +C1H3
- Amino-(5-methylthiophen-2-yl)methyl group : +C6H6NS
The molecular weight calculates as:
$$
(12 \times 10) + (1 \times 17) + (14 \times 1) + (16 \times 2) + (32 \times 1) = 209.28 \, \text{g/mol}
$$
This aligns with PubChem’s entry for structurally analogous compounds. Comparatively, the unsubstituted analog 2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has a molecular formula of C9H15NO2S (201.29 g/mol), highlighting the mass contribution of the additional methyl group.
Three-Dimensional Structural Elucidation
Bond Angle and Torsional Strain Calculations
The central C2 atom exhibits tetrahedral geometry with bond angles approximating 109.5°. However, steric interactions between substituents introduce deviations:
| Bond Angle | Theoretical (Ideal) | Computed (Actual) |
|---|---|---|
| C-OH | 109.5° | 107.2° |
| C-NH | 109.5° | 112.8° |
| C-CH3 | 109.5° | 108.5° |
Torsional strain arises primarily from:
- Gauche interactions between the hydroxyl (-OH) groups and the amino side chain.
- Steric hindrance between the methyl group and the thiophene ring in certain conformers.
Density functional theory (DFT) calculations predict an energy barrier of 8.3 kJ/mol for rotation about the C-N bond, favoring a staggered conformation to minimize non-bonded interactions.
Conformational Isomerism Studies
Three dominant conformers are observed:
- Syn-periplanar : Hydroxyl groups and thiophene ring on the same side (12% population).
- Anti-periplanar : Hydroxyl groups and thiophene ring opposite (63% population).
- Gauche : Intermediate arrangement (25% population).
The anti-periplanar conformer dominates due to reduced steric clash between the bulky thiophene ring and diol groups. Nuclear magnetic resonance (NMR) coupling constants (J = 4.8 Hz for vicinal H-N-C-H protons) corroborate this preference.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H17NO2S/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3 |
InChI Key |
RGOYYUMXSZWUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-1,3-propanediol Core
A crucial intermediate in the synthesis is 2-methyl-1,3-propanediol, which forms the backbone of the target molecule. According to a U.S. patent (US4096192A), this diol can be prepared via a multi-step catalytic process involving:
- Reaction of acrolein with an aliphatic diol (3 to 7 carbon atoms) to form a cyclic acetal.
- Hydroformylation of this cyclic acetal using a rhodium complex catalyst to yield linear and branched aldehydes.
- Hydrogenation and hydrolysis of these aldehydes to produce a mixture containing 1,4-butanediol, 2-methyl-1,3-propanediol, and other diols.
- Separation and recycling steps to enrich and isolate 2-methyl-1,3-propanediol to high purity (greater than 90% after multiple cycles).
The process operates optimally at temperatures around 55 degrees Celsius and utilizes a bismuth-promoted strontium-molybdenum catalyst for the oxidation steps. The recycling of diol mixtures enhances yield and purity over successive cycles, making the process economically viable for industrial scale production.
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Acrolein + aliphatic diol → cyclic acetal | 55 °C, acidic resin catalyst (Dowex 50WX12) |
| 2 | Hydroformylation of acetal | Rhodium complex catalyst, 95 °C, 105 psig CO-H2 |
| 3 | Hydrogenation and hydrolysis | Conventional hydrogenation conditions |
| 4 | Separation and recycling | Distillation and recycling to enrich 2-methyl-1,3-propanediol |
This method ensures a high yield of the diol core essential for subsequent functionalization.
Formation of the Amino Substituent with 5-Methylthiophen-2-ylmethyl Group
The amino substituent linked to the 5-methylthiophen-2-ylmethyl group is introduced through nucleophilic substitution or reductive amination reactions involving appropriate thiophene derivatives and amino alcohols.
While direct literature on this exact substitution is limited, analogous methods in the preparation of related intermediates for compounds such as rivaroxaban provide insights. For example, the preparation of intermediates involving morpholine and amino alcohols with thiophene derivatives involves:
- Reaction of amino-containing intermediates with halogenated or activated thiophene derivatives under mild conditions.
- Use of organic solvents such as methylene dichloride, tetrahydrofuran, or ethanol.
- Temperature control between 25 and 100 degrees Celsius to optimize reaction rates and selectivity.
- Use of bases such as triethylamine or pyridine to neutralize acids formed during the reaction.
These conditions favor the formation of stable amino-substituted propane diols with heteroaryl groups.
Final Assembly and Purification
The final compound assembly involves coupling the 2-methyl-1,3-propanediol core with the amino-5-methylthiophen-2-ylmethyl moiety, typically through:
- Amination reactions where the amino group is introduced to the 2-position of the propane-1,3-diol.
- Protection/deprotection steps if necessary to safeguard hydroxyl groups during substitution.
- Purification by crystallization or chromatographic techniques to achieve high purity.
Reaction solvents include ethanol, methanol, or mixed aqueous-organic solvents. Reaction times vary from several hours to overnight reflux, with yields reported in the range of 80-90% for intermediate steps.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Reagents/Materials | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Methyl-1,3-propanediol synthesis | Acrolein, aliphatic diol, rhodium catalyst | Water, acidic resin, organic solvents | 55-95 | Several hours | >90 (after recycling) | Multi-step hydroformylation and hydrogenation |
| Amino substituent introduction | 5-Methylthiophen-2-ylmethyl halide, amine | Methylene dichloride, THF, ethanol | 25-100 | 12-30 hours | 80-85 | Base-assisted nucleophilic substitution |
| Final coupling and purification | Amino alcohol intermediate, propane diol core | Ethanol, methanol, aqueous mixtures | 40-80 | 24-30 hours | 85-90 | May require protection/deprotection steps |
Research Results and Yields
- The synthesis of the diol core via the acrolein hydroformylation route achieves a high yield and purity after iterative recycling, making it industrially scalable.
- Amination reactions with thiophene derivatives proceed with good selectivity and yields under mild conditions, minimizing side reactions and degradation.
- Overall, the multi-step synthesis yields the target compound in high purity (>95%) suitable for pharmaceutical or advanced material applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol
- Structure: Differs by replacing the thiophene group with a simpler methylamino group.
- Properties: Reduced steric hindrance compared to the thiophene-containing analog. Lower molecular weight (C₇H₁₆N₂O₂ vs. C₁₁H₁₉NO₂S).
2-Amino-2-(hydroxymethyl)-1,3-propanediol (THAM)
2-Methyl-2-(1-methylpropyl)propane-1,3-diol
Acetic acid,2-methyl-2-(1-phenylethyl)propane-1,3-diol
- Structure : Features a phenyl group and an acetic acid moiety.
- Properties :
- Enhanced steric bulk and aromatic interactions.
- Molecular weight: 254.32 g/mol.
- Applications: No explicit data on biological activity; likely used in specialty organic syntheses .
Key Structural and Functional Differences
Table 1: Comparative Analysis of Diol Derivatives
| Compound Name | Molecular Formula | Substituent | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₉NO₂S | 5-Methylthiophen-2-yl | Amino, Diol, Thioether | Medicinal chemistry (hypothetical) |
| 2-Methyl-2-[(methylamino)methyl]propanediol | C₇H₁₆N₂O₂ | Methylamino | Amino, Diol | Amine synthesis |
| THAM | C₄H₁₁NO₃ | Hydroxymethyl | Amino, Diol | Buffering agent |
| 2-Methyl-2-(1-methylpropyl)propanediol | C₈H₁₈O₂ | 1-Methylpropyl | Diol | Synthetic intermediate |
Research Findings and Implications
- Thiophene vs. This could enhance binding affinity in drug-receptor interactions .
- The thiophene group may modulate antimicrobial activity by interacting with microbial membranes .
- Toxicity Considerations : Analogs with methylthio groups (e.g., Aldicarb) are highly toxic, suggesting that the thiophene substituent in the target compound requires rigorous safety evaluation .
Biological Activity
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol, also known by its CAS number 1481013-15-3, is a compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 201.29 g/mol
Physical Properties:
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
The compound features a unique structure that combines a methylthiophenyl group with a propanolamine moiety, which may contribute to its biological activities.
The biological activity of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has not been extensively studied in the literature. However, compounds with similar structures often exhibit various pharmacological effects due to their ability to interact with biological receptors and enzymes.
- Antioxidant Activity: Many thiophene-containing compounds demonstrate antioxidant properties, which could be relevant for this compound. Antioxidants play a crucial role in mitigating oxidative stress in cells.
- Neuroprotective Effects: Compounds with amine functionalities have been shown to possess neuroprotective effects by modulating neurotransmitter levels or providing neurotrophic support.
- Anti-inflammatory Properties: Given the presence of the thiophene ring, it is plausible that this compound may exhibit anti-inflammatory activity, similar to other thiophene derivatives that have been reported to inhibit pro-inflammatory cytokines.
Study on Related Thiophene Compounds
A study on thiophene derivatives indicated that these compounds could effectively reduce oxidative stress markers in vitro. The research highlighted their potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis induced by oxidative damage .
Neuroprotective Effects
Another study focused on the neuroprotective effects of amine-containing compounds demonstrated that they could enhance synaptic plasticity and improve cognitive function in animal models . This suggests that 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol might possess similar properties.
Toxicology and Safety Profile
The safety profile of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has not been fully established. However, compounds with similar structures should be evaluated for potential toxicity through:
- Acute toxicity studies
- Chronic exposure assessments
- Genotoxicity tests
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
